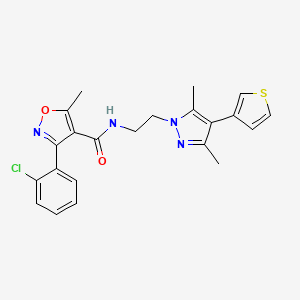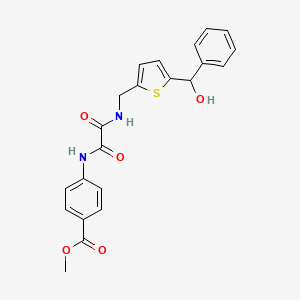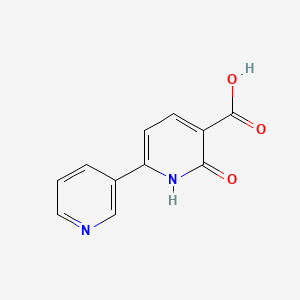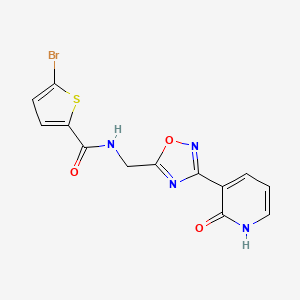
3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is related to the broader family of pyrazole and isoxazole derivatives, which have been extensively studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds typically exhibit a wide range of biological activities and have been the subject of synthesis and structural analysis to understand their chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including cyclocondensation, annulation, and substitution reactions. For example, pyrazole derivatives can be synthesized through the reaction of corresponding ketones with semicarbazide or phenylhydrazine in the presence of suitable catalysts and conditions (Prabhuswamy et al., 2016). These methods can potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure and molecular geometry of similar compounds are typically analyzed using X-ray diffraction and spectroscopic methods, revealing details about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional structure. Such analyses help in understanding the molecular conformation, which is crucial for determining the compound's reactivity and interactions with other molecules (Kumara et al., 2018).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Analysis
Research on heterocyclic compounds similar to the one often focuses on their synthesis and structural analysis. For instance, the study by Kumarasinghe et al. (2009) on the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester highlights the intricacies involved in the synthesis of complex heterocyclic compounds and the importance of X-ray crystallography for unambiguous structural determination (Kumarasinghe, Hruby, Nichol, 2009).
Antimicrobial and Anticancer Research
Compounds with similar structures are often evaluated for their biological activities, including antimicrobial and anticancer potentials. For example, a series of novel pyrazole derivatives were synthesized and characterized for their in vitro antimicrobial and anticancer activities, showcasing the potential therapeutic applications of such compounds (Hafez, El-Gazzar, Al-Hussain, 2016).
Crystal Structure and Molecular Interaction Studies
Studies often focus on the crystal structure and molecular interactions of heterocyclic compounds. The synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole-carboxamide derivative by Prabhuswamy et al. (2016) is an example of research aimed at understanding the intermolecular interactions and crystal packing of such compounds (Prabhuswamy, Kumara, Pavithra, Kumar, Lokanath, 2016).
Synthesis and Reaction Mechanisms
The synthesis and reaction mechanisms of heterocyclic compounds are also a significant area of research. The study of unexpected reactions and the mechanisms behind them, such as the work by Ledenyova et al. (2018) on the ANRORC rearrangement in ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, contributes valuable knowledge to the field (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, Zubkov, 2018).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-13-19(16-8-11-30-12-16)14(2)27(25-13)10-9-24-22(28)20-15(3)29-26-21(20)17-6-4-5-7-18(17)23/h4-8,11-12H,9-10H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXVBXGZCYAENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)



![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)
![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)


![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)
![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

